molecular formula C17H13F2N3O4S B2414616 N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1171495-86-5

N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2414616
CAS No.: 1171495-86-5
M. Wt: 393.36
InChI Key: IJZANPJVQOFQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, a sulfonamide group linked to a pyridine ring, and a difluorophenyl group. The presence of these functional groups contributes to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine or amide reagent.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Attachment of the pyridine ring: This step involves the nucleophilic substitution reaction between the sulfonamide intermediate and a pyridine derivative.

    Introduction of the difluorophenyl group: The final step involves the coupling of the difluorophenyl group to the furan ring, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the furan ring, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and other cellular processes.

    Inducing oxidative stress: Leading to cell damage or death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide: Similar structure with a different position of the pyridine ring.

    N-(3,4-difluorophenyl)-5-(N-(pyridin-4-ylmethyl)sulfamoyl)furan-2-carboxamide: Another positional isomer with the pyridine ring in the 4-position.

    N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxamide: A thiophene analog with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness

N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4S/c18-13-4-3-12(8-14(13)19)22-17(23)15-5-6-16(26-15)27(24,25)21-10-11-2-1-7-20-9-11/h1-9,21H,10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZANPJVQOFQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.